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Compound of Interest

Compound Name: GC376 sodium

Cat. No.: B14129987

GC376 is a broad-spectrum, preclinical dipeptide-based protease inhibitor that has emerged as
a significant candidate in the fight against coronaviruses.[1] Initially developed for feline
infectious peritonitis (FIP), a fatal coronavirus disease in cats, its potent mechanism of action
has led to its investigation as a potential therapeutic for human coronaviruses, including SARS-
CoV-2, the virus responsible for COVID-19.[1][2] GC376 functions as a prodrug of the active
aldehyde compound, GC373.[1][2][3][4] It targets the highly conserved main protease (Mpro),
also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][5][6]
This document provides a comprehensive overview of the discovery, mechanism of action, and
preclinical development of GC376 for both veterinary and human applications.

Discovery and Chemical Origins

The development of GC376 originated from research into inhibitors for the norovirus 3C
protease.[4] Scientists synthesized a series of functionalized dipeptide and tripeptide aldehyde
transition state inhibitors designed to block this key viral enzyme.[4] Among these, the
dipeptidyl aldehyde GC373 proved effective. GC376 was subsequently developed by reacting
GC373 with sodium bisulfite (NaHSO3), creating a more stable bisulfite adduct.[4]

This modification serves a dual purpose: it enhances the compound's stability and solubility
while acting as a prodrug.[2][3][7] Upon administration, GC376 is designed to convert back to
its active aldehyde form, GC373, which can then exert its inhibitory effect on the target
protease.[3][4][7] This structure-guided design was later adapted to combat coronaviruses like
MERS-CoV, given the structural similarities among viral proteases.[8][9][10] In 2018, Anivive
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Lifesciences licensed the worldwide patent rights to GC376 from Kansas State University to
develop it for therapeutic uses.[2][11][12]

Mechanism of Action: Halting Viral Replication

The antiviral activity of GC376 stems from its potent inhibition of the coronavirus main protease
(Mpro or 3CLpro).[1] This enzyme plays a critical role in the viral life cycle by cleaving large
polyproteins (ppla and pplab) translated from the viral RNA into functional, individual proteins
required for viral replication and transcription.[1][5]

Upon administration, the prodrug GC376 converts to the active aldehyde GC373.[2] The
aldehyde "warhead" of GC373 then forms a reversible covalent bond with the catalytic cysteine
residue (Cys145) in the Mpro active site.[2][13] This binding event blocks the enzyme's
function, preventing the processing of the viral polyproteins and effectively halting the
replication machinery.[3][6] The Mpro active site is highly conserved across a wide range of
coronaviruses, which explains the broad-spectrum activity of GC376 against viruses like FIPV,
SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][14]
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Caption: Coronavirus Replication Cycle and GC376 Inhibition Point.
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Preclinical Development
Feline Infectious Peritonitis (FIP)

GC376 first demonstrated significant therapeutic promise in the treatment of Feline Infectious
Peritonitis (FIP), a previously untreatable and fatal disease in cats caused by a feline
coronavirus (FCoV).

e Initial Studies: Early in vitro research confirmed that GC376 was highly active against FIPV.
[15] Subsequent experimental studies in cats infected with FIPV showed that treatment with
GC376 could reverse the progression of the disease, leading to a rapid improvement in
condition and full recovery in many cases.[3][4][15]

» Field Trial: A pivotal field study was conducted on client-owned cats with naturally occurring
FIP. The trial demonstrated that GC376 was effective and well-tolerated, with 19 out of 20
cats showing rapid remission of clinical signs within two weeks of starting treatment.[16] The
study concluded that GC376 showed great promise, especially for cats with non-neurologic
forms of FIP, and paved the way for targeted antiviral drug therapy for the disease.[16][17]
However, side effects such as transient stinging at injection sites and abnormal eruption of
permanent teeth in juvenile cats were noted.[1]

Human Coronaviruses (including SARS-CoV-2)

The success of GC376 in treating FIP, combined with its broad-spectrum activity, made it a
prime candidate for repurposing against human coronaviruses.

« In Vitro Efficacy: Laboratory studies confirmed that GC376 and its active form GC373 are
potent inhibitors of the Mpro from SARS-CoV, MERS-CoV, and SARS-CoV-2.[1] The
compound effectively blocks viral replication in cell cultures with a high therapeutic index.[1]
[18]

e In Vivo Mouse Models: The efficacy of GC376 against SARS-CoV-2 was evaluated in vivo
using the K18-hACE2 transgenic mouse model, which is susceptible to severe COVID-19.[5]
[19] While the treatment did not significantly improve overall clinical symptoms or survival
rates, it led to positive virological and pathological outcomes.[5][19] Specifically, GC376-
treated mice showed milder tissue lesions, reduced inflammation, and significantly lower viral
loads, particularly a 5-log reduction in the brain.[5][20] These findings support GC376 as a
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promising lead candidate for further development to treat SARS-CoV-2 infections.[5][19][20]
[21]

o Regulatory Steps: Based on promising preclinical data, Anivive Lifesciences filed a pre-
Investigational New Drug (pIND) request with the U.S. Food and Drug Administration (FDA)
to explore the use of GC376 for treating COVID-19 in humans.[11][18]

Quantitative Data
Table 1: In Vitro Activity of GC376 Against

Coronaviruses
. i Measureme
Virus Assay Type Cell Line X Value Reference
n
Cytopathic
SARS-CoV-2 Vero E6 EC50 3.37 uM [1]
Effect
Mpro
SARS-CoV-2 o - IC50 0.03-0.16 pM  [14]
Inhibition
Cytopathic
SARS-CoV-2 - CC50 > 100 uM [14]
Effect
Mpro Sub-
FIPV o - IC50 _ [3]
Inhibition micromolar
Mpro 0.491t04.35
PEDV o - IC50 [10]
Inhibition UM
Human CoV- Antiviral
LLC-MK2 EC50 <3uM [22]
NL63 Assay
Human CoV- Antiviral
Huh? EC50 <3uM [22]
229E Assay
Human CoV- Antiviral
HCT-8 EC50 <3 uM [22]

0OC43 Assay

Table 2: Pharmacokinetic Parameters of GC376 in Mice

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8100161/
https://pubmed.ncbi.nlm.nih.gov/33532776/
https://www.researchgate.net/publication/351356512_Efficacy_of_GC-376_against_SARS-CoV-2_virus_infection_in_the_K18_hACE2_transgenic_mouse_model
https://www.news-medical.net/news/20210202/Antiviral-compound-GC-376-shows-efficacy-against-SARS-CoV-2-in-vivo.aspx
https://www.prnewswire.com/news-releases/anivives-gc376-reduces-covid-19-replication-shows-potential-as-new-post-infection-treatment-301340399.html
https://www.prnewswire.com/news-releases/anivive-repurposes-veterinary-drug-gc376-for-covid-19-and-submits-pre-ind-to-fda-301065619.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7797473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9557139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9557139/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.852210/full
https://www.invivochem.com/gc376-sodium.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8853085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8853085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8853085/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14129987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value (Mean * SD) Unit
Administration Route Intramuscular (i.m.)
Dose 111 mg/kg

Tmax (Time to peak plasma
0.22 £ 0.07 h
level)

Data from a study in SPF
BALB/c mice.[23]

Experimental Protocols
Protocol: In Vitro Plaque Reduction Assay

This protocol is a generalized representation of methods used to evaluate the antiviral efficacy

of compounds like GC376.

Cell Seeding: Vero E6 cells are seeded into 6-well plates and grown to form a confluent
monolayer.

Virus Preparation: A stock of SARS-CoV-2 is serially diluted in a serum-free medium.

Infection: The cell culture medium is removed, and the cell monolayers are washed with
phosphate-buffered saline (PBS). The cells are then inoculated with the diluted virus and
incubated for 1 hour to allow for viral adsorption.

Compound Treatment: Following incubation, the virus inoculum is removed. The cells are
then overlaid with a medium (e.g., containing 2% carboxymethylcellulose) mixed with varying
concentrations of GC376.

Incubation: The plates are incubated for 3-5 days at 37°C with 5% CO2 to allow for plaque
formation.

Plaque Visualization and Counting: After incubation, the overlay medium is removed. The
cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The
plaques (zones of cell death) are then counted.
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o Data Analysis: The EC50 value (the concentration of the compound that inhibits plaque
formation by 50% compared to the untreated virus control) is calculated using dose-
response curve analysis.[1]

Protocol: In Vivo Efficacy in K18-hACE2 Mouse Model

This protocol outlines the key steps in the in vivo studies evaluating GC376 against SARS-
CoV-2.[5][21]

e Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and
are susceptible to SARS-CoV-2 infection, are used.

e Group Allocation: Mice are randomly allocated into groups: mock-challenged + vehicle,
mock-challenged + GC376, SARS-CoV-2 challenged + vehicle, and SARS-CoV-2 challenged
+ GC376.

 Virus Challenge: Mice in the challenge groups are intranasally inoculated with a specific
dose of SARS-CoV-2 (e.g., 1x108 or 1x10° TCID50/mouse). Mock-challenged groups receive
PBS.

o Treatment Regimen: Treatment with GC376 (e.g., 40mg/kg/day, split into two daily
intraperitoneal injections) or a vehicle control begins at a specified time post-infection (e.g.,
24 hours). Treatment continues for a set duration (e.g., 7 days).

o Monitoring: All mice are monitored daily for clinical signs of disease, including weight loss,
ruffled fur, and changes in posture or activity.

o Endpoint Analysis: Subsets of mice are euthanized at specific time points (e.g., 2 and 5 days
post-challenge). Tissues (lungs, brain, etc.) are collected for analysis.

e Outcome Measures:
o Viral Load: Viral RNA levels in tissues are quantified using RT-gPCR.

o Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue
damage and inflammation.

o Immunohistochemistry: Viral antigen presence in tissues is detected.
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o Survival: A portion of the animals is monitored for the full study duration to assess overall
survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis
- PMC [pmc.ncbi.nlm.nih.gov]

2. GC376 - Wikipedia [en.wikipedia.org]

3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of
Inhibition [frontiersin.org]

4. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]

5. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic
mouse model - PMC [pmc.ncbi.nim.nih.gov]

6. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]

7. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition -
PMC [pmc.ncbi.nim.nih.gov]

8. go.drugbank.com [go.drugbank.com]
9. go.drugbank.com [go.drugbank.com]

10. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy
GC-376 sodium from Supplier InvivoChem [invivochem.com]

11. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection
Treatment [prnewswire.com]

12. fiercebiotech.com [fiercebiotech.com]
13. researchgate.net [researchgate.net]

14. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes -
PMC [pmc.ncbi.nim.nih.gov]

15. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum
Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

16. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline
infectious peritonitis - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b14129987?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7797473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7797473/
https://en.wikipedia.org/wiki/GC376
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.852210/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.852210/full
https://antiviralgc367.wixsite.com/gc376
https://pmc.ncbi.nlm.nih.gov/articles/PMC8100161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8100161/
https://www.fipwarriors.eu/en/gc376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8907848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8907848/
https://go.drugbank.com/salts/DBSALT003023
https://go.drugbank.com/drugs/DB15796
https://www.invivochem.com/gc376-sodium.html
https://www.invivochem.com/gc376-sodium.html
https://www.prnewswire.com/news-releases/anivives-gc376-reduces-covid-19-replication-shows-potential-as-new-post-infection-treatment-301340399.html
https://www.prnewswire.com/news-releases/anivives-gc376-reduces-covid-19-replication-shows-potential-as-new-post-infection-treatment-301340399.html
https://www.fiercebiotech.com/research/cats-point-way-to-potential-covid-19-remedies
https://www.researchgate.net/publication/351987734_Improved_SARS-CoV-2_Mpro_inhibitors_based_on_feline_antiviral_drug_GC376_Structural_enhancements_increased_solubility_and_micellar_studies
https://pmc.ncbi.nlm.nih.gov/articles/PMC9557139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9557139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4814111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4814111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5871025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5871025/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14129987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 17. fipcaregroup.com [fipcaregroup.com]

e 18. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA
[prnewswire.com]

e 19. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic
mouse model - PubMed [pubmed.ncbi.nim.nih.gov]

e 20. researchgate.net [researchgate.net]
e 21. news-medical.net [news-medical.net]

o 22. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite
discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]

e 23. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the
proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Introduction: A Promising Broad-Spectrum Antiviral].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14129987#gc376-sodium-discovery-and-
development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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